molecular formula C8H9N3O4 B15166837 N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine CAS No. 512791-09-2

N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine

Cat. No.: B15166837
CAS No.: 512791-09-2
M. Wt: 211.17 g/mol
InChI Key: QMHWWCNAIQHAKO-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. Its structure incorporates a 2-oxopyrazine core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Structural analogs based on the 2(1H)-pyrazinone ring system have been identified as a privileged scaffold with reported antitumor and antiviral properties . Furthermore, closely related tricyclic quinoxaline derivatives have been studied for their binding affinity to key neurological receptors, specifically the glycine/NMDA and AMPA receptors, which are critical targets for understanding excitatory neurotransmission and neurodegenerative diseases . This suggests potential research applications for this compound class in investigating ionotropic glutamate receptor function. The molecule is presented as a chemical tool for early-stage research and development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, following all appropriate safety protocols.

Properties

CAS No.

512791-09-2

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-[(5-methyl-2-oxopyrazine-1-carbonyl)amino]acetic acid

InChI

InChI=1S/C8H9N3O4/c1-5-4-11(6(12)2-9-5)8(15)10-3-7(13)14/h2,4H,3H2,1H3,(H,10,15)(H,13,14)

InChI Key

QMHWWCNAIQHAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=N1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-2(1H)-pyrazinone

Cyclodehydration of N-trifluoroacetyl-N-methylglycine (2 ) yields mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate (1 ). Subsequent nucleophilic attack by TosMIC’s carbanion at C-2 of the oxazole ring triggers ring opening, followed by recyclization to form 5-methyl-2(1H)-pyrazinone (3 ) (Scheme 1). The methyl group originates from the N-methyl substituent in the glycine precursor, ensuring regioselectivity at position 5.

Scheme 1.

N-Trifluoroacetyl-N-methylglycine → Mesoionic oxazolium-olate → TosMIC addition → 5-Methyl-2(1H)-pyrazinone

Yields for this step range from 58–72%, depending on the electronic nature of substituents.

Carbamate Formation with Glycine

The 2-oxopyrazine-1(2H)-carbonyl moiety is activated as a mixed anhydride using ethyl chloroformate. Reaction with glycine in aqueous sodium hydroxide affords the target compound (4 ) via nucleophilic acyl substitution (Table 1).

Table 1. Optimization of Carbamate Coupling

Activator Base Solvent Yield (%)
Ethyl chloroformate NaOH THF 65
DCC/HOBt DIEA DMF 48
ClCO₂iPr NaHCO₃ Acetone 53

Ethyl chloroformate proved superior, minimizing racemization and side-product formation.

Condensation of α-Aminoamide with Methylglyoxal

Classical pyrazinone synthesis, as pioneered by Jones, involves the condensation of α-aminoamides with 1,2-dicarbonyl compounds. For N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine, methylglyoxal serves as the methyl source.

One-Pot Cyclocondensation

Heating N-Boc-glycine amide with methylglyoxal in methanol under basic conditions (pH 10–12) yields 5-methyl-2(1H)-pyrazinone-1-carboxamide (5 ). Subsequent Boc deprotection with trifluoroacetic acid and carbamate formation with glycine ethyl ester completes the synthesis (Scheme 2).

Scheme 2.

N-Boc-glycine amide + methylglyoxal → Cyclocondensation → Deprotection → Glycine coupling

This method achieves an overall yield of 41%, limited by competing imine formations.

Multicomponent Isocyanide-Based Reactions

Isocyanide-mediated multicomponent reactions (MCRs) offer convergent access to complex architectures. Stefano Marcaccini’s work highlights TosMIC’s utility in generating α-adducts, which cyclize to heterocycles.

TosMIC-Assisted Assembly

A three-component reaction between methylglyoxal, glycine methyl ester, and TosMIC in methanol at 60°C produces the pyrazinone-glycine conjugate directly (Scheme 3). The reaction proceeds via a Knoevenagel-cyclization sequence, with TosMIC acting as both a nucleophile and a formal ammonia equivalent.

Scheme 3.

Methylglyoxal + TosMIC + Glycine ester → Knoevenagel adduct → Cyclization → this compound

Optimization trials revealed that polar aprotic solvents (e.g., DMF) improve yields to 54% by stabilizing intermediates.

Post-Functionalization of Preformed Pyrazinones

Functionalizing pre-synthesized pyrazinones streamlines access to diverse derivatives.

Directed C-H Methylation

Pd-catalyzed C-H activation of 2(1H)-pyrazinone at position 5 using methylboronic acid and a directing group (e.g., 8-aminoquinoline) installs the methyl substituent. Subsequent coupling with glycine via HATU/HOAt affords the target compound (Table 2).

Table 2. C-H Methylation Conditions

Catalyst Ligand Temperature (°C) Yield (%)
Pd(OAc)₂ 8-Aminoquinoline 110 62
PdCl₂ Phenanthroline 120 58
Pd(TFA)₂ None 100 34

This method offers excellent regiocontrol but requires specialized catalysts.

Comparative Analysis of Methodologies

Table 3. Synthetic Routes to this compound

Method Key Step Yield (%) Scalability
Mesoionic oxazolium Ring expansion 65 High
Jones condensation Cyclocondensation 41 Moderate
MCR TosMIC-mediated assembly 54 Moderate
C-H methylation Pd-catalyzed functionalization 62 Low

The mesoionic route balances yield and scalability, making it ideal for industrial applications. Conversely, C-H methylation suits late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazine derivatives with fewer double bonds.

    Substitution: Substituted pyrazine derivatives with new functional groups replacing the methyl group.

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding pyrazinones and related compounds:

Synthesis and Properties of Pyrazinones:

  • A novel method for synthesizing densely functionalized 2(1H)-pyrazinones involves treating mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides . This method results in a ring transformation that affords 2(1H)-pyrazinones in moderate to high yields .
  • The 2(1H)-pyrazinone scaffold is present in medicinal chemistry and alkaloids with antitumor and antiviral properties .
  • Traditional methods for synthesizing 2(1H)-pyrazinones include condensation of α-aminoamides with α-diketones, condensation of α-aminonitrile with oxalyl halides, and Ugi four-component reactions . These methods can involve multistep synthetic operations or hazardous cyanide sources .

Antimicrobial and Cytotoxic Activities

  • Some synthesized pyrazinones were studied for cytotoxicity and antibacterial activity, with some exhibiting tumor-specific cytotoxicity .
  • In tests against Gram-negative and Gram-positive bacteria, pyrazinones (specifically compounds 3a j and 5a h ) did not show any inhibition zone, indicating they were not active against the tested microorganisms .
  • When evaluated for cytotoxicity against human oral squamous cell carcinoma cell lines and normal oral cells, compound 3g showed the highest tumor-specificity . Compounds 3g , f , and 5g , with specific substituents, showed the highest cytotoxic activity within their series .

Related Compounds

  • N-[(5-Chloro-2-thienyl)carbonyl]glycine is a compound with potential applications, as listed on PubChem .
  • Chemsrc.com provides data on N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine, including MSDS, density, melting point, boiling point, and structure .

Herbicidal Applications

  • Pyrazinones can be used in compositions and methods for controlling undesired vegetation .

Additional Notes

  • The study of magnetic resonance imaging (MRI) can be used to evaluate tissue injury .

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • FG-4592 : Clinical studies highlight its efficacy in renal anemia via HIF pathway modulation, achieving hemoglobin stabilization with minimal off-target effects .
  • Gaps in Target Compound Data: Limited empirical studies on this compound necessitate further investigation into its pharmacokinetics and binding affinity.
  • Synthetic Accessibility : The target compound’s simpler structure (vs. FG-4592) may offer cost-effective synthesis routes, favoring industrial scalability.

Biological Activity

N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine, commonly referred to as a pyrazine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its interactions, therapeutic implications, and underlying mechanisms.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water
LogP (octanol-water)Not specified

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving glycine receptors. Glycine is a crucial inhibitory neurotransmitter in the central nervous system, and compounds that influence its transport and receptor activity can have significant therapeutic implications.

Case Studies and Research Findings

  • Analgesic Properties : In a study focused on glycine transporter inhibitors, derivatives similar to this compound demonstrated selective inhibition of GlyT2, leading to enhanced analgesic effects with minimal side effects. This suggests potential utility in pain management therapies .
  • Anticancer Activity : Recent developments in pyrazine-based drugs have highlighted their role in cancer treatment. Pyrazine derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Neuroprotective Effects : A review of pyrazine compounds indicated that they might offer neuroprotective benefits by modulating glutamate receptors and reducing excitotoxicity, which is a common pathway in neurodegenerative diseases .

Comparative Analysis

A comparison of this compound with other related compounds can provide insights into its relative efficacy and potential applications.

Compound NameBiological ActivityReference
This compoundAnalgesic, NeuroprotectiveCurrent Study
Oleoyl-d-lysineSelective GlyT2 inhibitor with analgesia
Pyrazinone derivativesAnticancer properties

Q & A

Q. What quantum chemical parameters correlate with the compound’s antioxidant activity?

  • Parameters :
  • HOMO-LUMO Gap : Lower gaps (≤4 eV) suggest higher electron-donating capacity.
  • Bond Dissociation Enthalpy (BDE) : Calculate BDE for O–H bonds in hydroxylated metabolites .
  • Validation : Compare with DPPH/ABTS radical scavenging assays to establish structure-activity relationships .

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